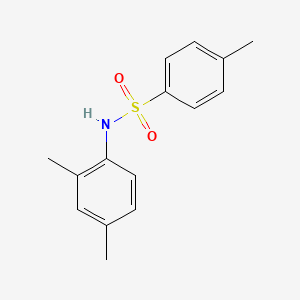
Pyridinium, 1-pentadecyl-, chloride
Overview
Description
Pyridinium, 1-pentadecyl-, chloride is a quaternary ammonium compound belonging to the class of pyridinium salts. These compounds are known for their surfactant properties and are widely used in various industrial and scientific applications. This compound is particularly notable for its antimicrobial properties, making it a valuable component in disinfectants and antiseptics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridinium, 1-pentadecyl-, chloride typically involves the quaternization of pyridine with a long-chain alkyl halide. The reaction is carried out by treating pyridine with pentadecyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction is usually facilitated by heating and stirring to ensure complete conversion to the quaternary ammonium salt.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where pyridine and pentadecyl chloride are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: Pyridinium, 1-pentadecyl-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyridinium ring can participate in redox reactions, although these are less common for this specific compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include silver nitrate or sodium hydroxide, which facilitate the exchange of the chloride ion with other anions.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used, although this is less typical for pyridinium salts.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridinium salts can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxide derivatives.
Scientific Research Applications
Pyridinium, 1-pentadecyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in the synthesis of other quaternary ammonium compounds.
Biology: Employed in studies related to cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties, particularly against gram-positive and gram-negative bacteria.
Industry: Utilized in the formulation of disinfectants, antiseptics, and as an additive in personal care products.
Mechanism of Action
The antimicrobial action of pyridinium, 1-pentadecyl-, chloride is primarily due to its ability to disrupt microbial cell membranes. The long alkyl chain interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption of the cell membrane integrity is the key mechanism by which it exerts its antimicrobial effects.
Comparison with Similar Compounds
Cetylpyridinium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium Chloride: Widely used in disinfectants and antiseptics, known for its broad-spectrum antimicrobial activity.
Dodecylpyridinium Chloride: Similar in structure but with a shorter alkyl chain, leading to different surfactant properties.
Uniqueness: Pyridinium, 1-pentadecyl-, chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, making it particularly effective as a surfactant and antimicrobial agent.
Properties
IUPAC Name |
1-pentadecylpyridin-1-ium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-19-16-14-17-20-21;/h14,16-17,19-20H,2-13,15,18H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHVJJCUOMLUBX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432970 | |
| Record name | Pyridinium, 1-pentadecyl-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72931-53-4 | |
| Record name | Pyridinium, 1-pentadecyl-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


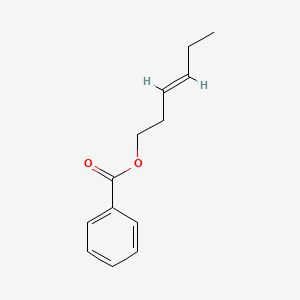
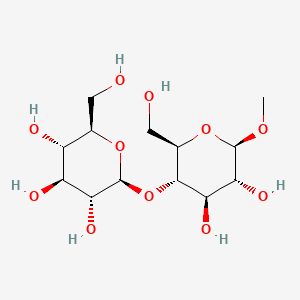
![2-[2-(Phenylmethoxy)ethyl]pyridine](/img/structure/B3056541.png)
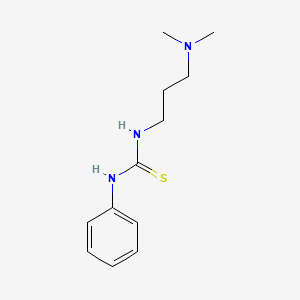
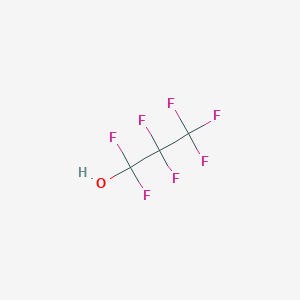
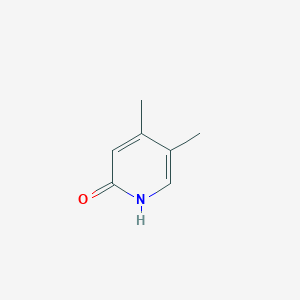

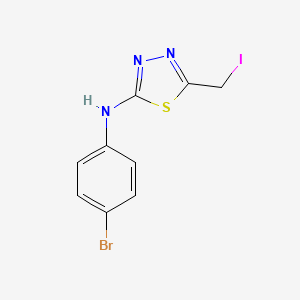
![Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B3056546.png)
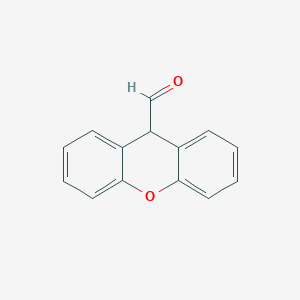
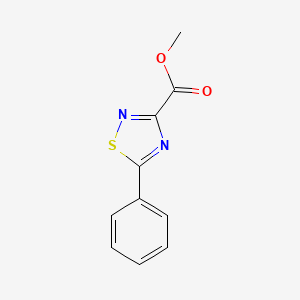
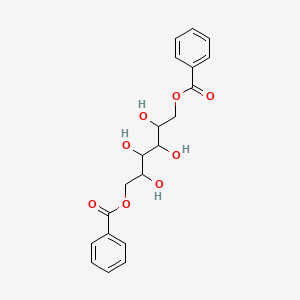
![Ethanone, 1-[4-[(4-methoxyphenyl)methoxy]phenyl]-](/img/structure/B3056554.png)
